molecular formula C12H26N2O4S B12714324 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate CAS No. 94160-03-9

2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate

Cat. No.: B12714324
CAS No.: 94160-03-9
M. Wt: 294.41 g/mol
InChI Key: OTKITTZBFOVAMQ-RGMNGODLSA-M
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Description

Preparation Methods

The synthesis of 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate involves several steps. The primary synthetic route includes the reaction of trimethylamine with 2-chloroethanol to form 2-hydroxyethyl(trimethyl)ammonium chloride. This intermediate is then reacted with N-acetyl-L-methionine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate can be compared with other similar compounds such as:

Properties

CAS No.

94160-03-9

Molecular Formula

C12H26N2O4S

Molecular Weight

294.41 g/mol

IUPAC Name

(2S)-2-acetamido-4-methylsulfanylbutanoate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C7H13NO3S.C5H14NO/c1-5(9)8-6(7(10)11)3-4-12-2;1-6(2,3)4-5-7/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11);7H,4-5H2,1-3H3/q;+1/p-1/t6-;/m0./s1

InChI Key

OTKITTZBFOVAMQ-RGMNGODLSA-M

Isomeric SMILES

CC(=O)N[C@@H](CCSC)C(=O)[O-].C[N+](C)(C)CCO

Canonical SMILES

CC(=O)NC(CCSC)C(=O)[O-].C[N+](C)(C)CCO

Origin of Product

United States

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